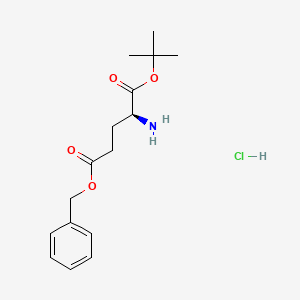

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Description

BenchChem offers high-quality (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-benzyl 1-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBZXIOAVCJDKR-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718549 |

Source

|

| Record name | 5-Benzyl 1-tert-butyl L-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105590-97-4 |

Source

|

| Record name | 5-Benzyl 1-tert-butyl L-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profile of L-Glutamic Acid α-t-Butyl-δ-Benzyl Ester Hydrochloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is a pivotal intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2][3] Its utility is fundamentally linked to its physicochemical properties, with solubility being a critical parameter that dictates reaction conditions, purification strategies, and bioavailability.[4][5] This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in established scientific principles. It offers a detailed experimental protocol for solubility determination, designed to ensure accuracy and reproducibility, and explains the causal reasoning behind methodological choices, thereby empowering researchers to optimize its application in their work.

Introduction: The Significance of a Protected Amino Acid

L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is a derivative of L-Glutamic acid where the α-carboxyl group is protected by a tert-butyl ester and the δ-carboxyl group is protected by a benzyl ester.[6] This dual-protection strategy is crucial in peptide chemistry, preventing unwanted side reactions at the carboxylic acid functional groups during peptide bond formation. The hydrochloride salt form generally enhances the compound's stability and handling characteristics.[1]

Understanding the solubility of this molecule is not merely an academic exercise. In drug development, solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its therapeutic efficacy.[4] For the synthetic chemist, solubility dictates the choice of solvent systems for reactions, influences crystallization and purification processes, and is essential for preparing stock solutions for biological assays.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical data for L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride are summarized below. The presence of the bulky, nonpolar t-butyl and benzyl groups, combined with the ionizable amino hydrochloride group, creates a molecule with amphipathic character, influencing its behavior in various solvents.

| Property | Value | Source |

| Synonyms | H-Glu(OBzl)-OtBu HCl, L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride | [1][7] |

| Molecular Formula | C₁₆H₂₄ClNO₄ | [6][8] |

| Molecular Weight | 329.82 g/mol | [1][8] |

| CAS Number | 105590-97-4 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 103 - 110 °C | [1] |

| Predicted XLogP3 | 3.68 | [7] |

| Storage Conditions | 2-8°C, tightly sealed container | [7] |

Solubility Profile: Theoretical and Practical Considerations

While specific quantitative solubility data (e.g., in mg/mL) is not extensively published, an accurate qualitative profile can be derived from the compound's structure and general principles of amino acid chemistry.

Aqueous Solubility

As a hydrochloride salt of an amino acid ester, the compound's solubility in aqueous media is expected to be significantly pH-dependent.[9]

-

Acidic to Neutral pH (pH 1.2–6.8): In this range, the primary amine group will be protonated (-NH₃⁺), enhancing the molecule's polarity and favoring solubility in water and buffer systems. The World Health Organization (WHO) recommends determining solubility across this physiological pH range for active pharmaceutical ingredients (APIs).[10]

-

Alkaline pH (pH > 7): As the pH increases, the primary amine will be deprotonated to its free base form (-NH₂), reducing the overall charge and polarity of the molecule. This typically leads to a significant decrease in aqueous solubility.[11]

Organic Solvent Solubility

The presence of the large, lipophilic benzyl and tert-butyl ester groups suggests good solubility in a range of common organic solvents. This is essential for its application in peptide synthesis, which is often conducted in non-aqueous media.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can solvate both the polar hydrochloride portion and the nonpolar ester groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving the nonpolar organic structure. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The polarity of alcohols allows interaction with the hydrochloride, while the alkyl chains interact with the ester groups. Solubility may decrease with increasing alcohol chain length.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Insoluble | The lower polarity of ethers makes them less effective at solvating the ionic hydrochloride salt. |

| Nonpolar | Hexanes, Toluene | Insoluble | These solvents lack the polarity to overcome the lattice energy of the hydrochloride salt. |

A Self-Validating Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for this purpose.[11] The following protocol is designed as a self-validating system, incorporating steps to ensure equilibrium has been reached.

The Causality Behind the Method

This protocol is not merely a series of steps but a system designed to control for variables that critically affect solubility. Temperature is precisely controlled because solubility is a temperature-dependent property.[11] A surplus of the solute is used to ensure that the solution achieves saturation, a fundamental requirement for measuring equilibrium solubility.[11] The system is agitated for an extended period to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium. Finally, a robust analytical method like HPLC is employed to accurately quantify the dissolved solute, free from interference from undissolved particles or potential degradants.[5][12]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Methodology

-

Material Preparation: Ensure the L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is of high purity. Use analytical grade or HPLC grade solvents and freshly prepared buffers.[11]

-

Sample Preparation: Add an excess amount of the compound to a series of vials. The excess solid should be clearly visible. For example, add ~10 mg of the compound to a 2 mL glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer solution (e.g., pH 1.2, 4.5, and 6.8 buffers for aqueous profile) to each vial.[10]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 37 ± 1 °C for physiological relevance).[10] Agitate the samples for a predetermined period.

-

Validation of Equilibrium: To ensure equilibrium is reached, conduct a time-course experiment. Remove aliquots at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration between sequential time points does not deviate significantly (e.g., <10%).[10]

-

Phase Separation: After the equilibration period, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) suitable for the solvent used. Discard the initial few drops to prevent adsorption effects.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase to fall within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method with UV detection.[12] The use of HPLC is superior to simple UV spectroscopy as it can distinguish the parent compound from any potential impurities or degradation products.[5]

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound under the specific experimental conditions (solvent and temperature). Report the final value in units such as mg/mL or µg/mL.

Conclusion

L-Glutamic acid α-t-butyl-δ-benzyl ester hydrochloride is an essential building block in modern chemistry, and a thorough understanding of its solubility is paramount for its effective use. This guide has detailed its physicochemical properties, provided a qualitative solubility profile based on its molecular structure, and presented a rigorous, self-validating protocol for its quantitative determination. By appreciating the causality behind the experimental design, researchers can generate high-quality, reliable solubility data, thereby accelerating research and development in pharmaceuticals and beyond.

References

- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Glu(OtBu)-OBzl HCl.

- Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- PubChem. (n.d.). L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride.

- Chem-Impex. (n.d.). L-Glutamic acid α-tert-butyl ester hydrochloride.

- World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- J&K Scientific LLC. (n.d.). L-Glutamic acid g-benzyl ester a-tert-butyl ester hydrochloride.

- Fisher Scientific. (2011). Safety Data Sheet.

- Echemi. (n.d.). L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride.

- TCI Chemicals. (2025). Safety Data Sheet: L-Glutamic Acid.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations.

- Alfa Chemistry. (n.d.). L-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

- U.S. Pharmacopeia. (n.d.). Amino acid analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride | C16H24ClNO4 | CID 56777356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. usp.org [usp.org]

The Investigator's Toolkit: A Technical Guide to Glutamic Acid Analogs in Neuroscience Research

Introduction: The Centrality of the Glutamatergic System

In the intricate landscape of the mammalian central nervous system (CNS), L-glutamic acid (glutamate) serves as the principal excitatory neurotransmitter, orchestrating the vast majority of fast synaptic transmission.[1][2][3] The glutamatergic system is not merely a simple "on" switch; its nuanced regulation is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[2][4][5] Dysregulation of this critical system is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][5][6][7][8]

This guide provides a deep technical dive into the indispensable tools that have allowed neuroscientists to dissect this complexity: glutamic acid analogs. These molecules, structurally similar to glutamate, act as precision instruments, enabling researchers to activate, inhibit, or modulate specific components of the glutamatergic synapse. Here, we move beyond a simple catalog of compounds. We will explore the causal reasoning behind experimental design, detailing why a specific analog is chosen and how to deploy it in a robust, self-validating experimental framework. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of these chemical tools to probe the frontiers of neuroscience.

Chapter 1: The Architecture of Glutamatergic Neurotransmission

To effectively use glutamic acid analogs, one must first understand the targets. Glutamate exerts its effects through a diverse array of receptors, broadly classified into two superfamilies: ionotropic and metabotropic.

-

Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate rapid excitatory neurotransmission.[7] Upon binding glutamate, their integral ion channel opens, allowing the influx of cations like Na+ and Ca2+, leading to depolarization of the postsynaptic membrane.[4] They are further divided into three families, named after their selective agonists:

-

NMDA (N-methyl-D-aspartate) Receptors

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors

-

Kainate Receptors[9]

-

-

Metabotropic Glutamate Receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second-messenger signaling pathways.[1] Their effects are generally slower and more prolonged than those of iGluRs. There are eight mGluR subtypes (mGluR1-8), which are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1]

The following diagram illustrates this primary classification, which forms the basis for the pharmacological dissection of the glutamatergic system.

Chapter 2: Probing Ionotropic Receptors - The Analogs for Fast Transmission

The distinct pharmacology of iGluR families allows for their individual roles to be studied with high precision.

The NMDA Receptor: Coincidence Detector and Plasticity Engine

The NMDA receptor is unique; its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[4] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+).[4] This block is only relieved upon depolarization of the membrane, making the NMDA receptor a "coincidence detector" that requires both presynaptic glutamate release and postsynaptic depolarization to pass current.[4] This property is critical for many forms of synaptic plasticity.[2]

Key Analogs and Their Mechanistic Significance:

| Analog | Class | Binding Site | Mechanistic Insight & Experimental Rationale |

| NMDA | Selective Agonist | Glutamate Site (GluN2) | The defining ligand for the receptor family. Used to evoke pure NMDA receptor currents, allowing for the study of its unique voltage-dependent block and Ca2+ permeability. |

| D-AP5 (D-APV) | Competitive Antagonist | Glutamate Site (GluN2) | A highly selective antagonist used as the definitive tool to confirm NMDA receptor involvement in a biological process.[10][11] By competing with glutamate, it allows researchers to block NMDA receptor function without affecting other receptors. |

| MK-801 (Dizocilpine) | Non-competitive Antagonist | PCP Site (Inside Channel Pore) | An open-channel blocker.[12] It only binds when the channel is open, making it "activity-dependent." This property is expertly used to quantify the contribution of synaptic vs. extrasynaptic NMDA receptors.[13] |

| Ketamine | Non-competitive Antagonist | PCP Site (Inside Channel Pore) | A clinically relevant uncompetitive channel blocker with lower affinity and faster kinetics than MK-801.[12][14] Its rapid antidepressant effects have spurred research into NMDA receptor modulation for mood disorders.[4] |

| Ifenprodil | Allosteric Modulator | GluN2B Subunit | A negative allosteric modulator (NAM) that selectively inhibits receptors containing the GluN2B subunit.[10] This provides a powerful way to probe the specific functions of GluN2B-containing NMDA receptors, which are often implicated in excitotoxicity. |

The AMPA Receptor: The Workhorse of Excitatory Transmission

AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain. Upon activation, they open rapidly and then undergo desensitization, a process where the channel closes despite the continued presence of glutamate.[15] Modulating this desensitization is a key therapeutic strategy.

Key Analogs and Their Mechanistic Significance:

| Analog | Class | Binding Site | Mechanistic Insight & Experimental Rationale |

| AMPA | Selective Agonist | Glutamate Site | The defining agonist used to isolate and characterize AMPA receptor currents, particularly their rapid activation and desensitization kinetics. |

| CNQX / NBQX | Competitive Antagonist | Glutamate Site | Potent and selective antagonists at AMPA/Kainate receptors.[11] Used to block the fast component of the excitatory postsynaptic potential (EPSP) to reveal the underlying NMDA receptor component. |

| GYKI 52466 | Negative Allosteric Modulator (NAM) | Allosteric Site (TMD) | A non-competitive antagonist that binds to a site distinct from the glutamate binding pocket.[16][17] It inhibits receptor function without competing with glutamate, making it a valuable tool to study receptor gating mechanisms. |

| Cyclothiazide (CTZ) | Positive Allosteric Modulator (PAM) | Allosteric Site | A classic PAM that inhibits desensitization, thereby prolonging the AMPA receptor-mediated current.[17][18] It is used to enhance AMPA receptor function and study the physiological consequences of potentiated glutamatergic signaling.[16] |

The Kainate Receptor: A Modulator of Synaptic Networks

Kainate receptors are the least understood of the iGluRs.[9] They are found both pre- and postsynaptically and play a more modulatory role in synaptic transmission and plasticity compared to AMPA and NMDA receptors.[9] Presynaptically, they can modulate the release of both glutamate and the inhibitory neurotransmitter GABA.[9]

Key Analogs and Their Mechanistic Significance:

| Analog | Class | Binding Site | Mechanistic Insight & Experimental Rationale |

| Kainic Acid | Selective Agonist | Glutamate Site | The defining agonist for this receptor family. Experimentally, it is often used in vivo or in slice preparations to induce seizures, creating a well-established model of temporal lobe epilepsy.[19] |

| Domoic Acid | Potent Agonist | Glutamate Site | A potent structural analog of kainic acid, also used to study excitotoxicity and seizure mechanisms. |

| UBP310 | Competitive Antagonist | Glutamate Site | A selective antagonist that has helped to differentiate the functions of kainate receptors from those of AMPA receptors, for which there was previously significant pharmacological overlap.[20] |

Chapter 3: Fine-Tuning the Synapse - Analogs for Metabotropic Receptors

mGluR ligands offer a way to modulate, rather than directly mediate, synaptic activity. A key advantage in drug development is the targeting of allosteric sites, which are topographically distinct from the highly conserved orthosteric glutamate binding site.[21][22][23] This allows for greater subtype selectivity.

-

Orthosteric Ligands : These are agonists or antagonists that bind directly to the same site as the endogenous ligand, glutamate.[22][24]

-

Allosteric Modulators : These ligands bind to a different site on the receptor. Positive allosteric modulators (PAMs) enhance the receptor's response to glutamate, while negative allosteric modulators (NAMs) reduce it.[1][24] A critical advantage is that they only act in the presence of the endogenous agonist, preserving the temporal and spatial dynamics of synaptic transmission.[15]

The diagram below illustrates the conceptual difference between these ligand types.

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics in Real-Time

In vivo microdialysis is a powerful technique for measuring the concentration of neurotransmitters in the extracellular space of the brain of a living, behaving animal. [25][26]It involves implanting a semipermeable probe into a specific brain region, allowing for the sampling and subsequent analysis of neurochemicals. [25][27] Protocol: Assessing the Effect of a Glutamate Transporter Blocker on Extracellular Glutamate

-

Probe Implantation : Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Recovery & Perfusion : Allow the animal to recover. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). [28]3. Baseline Collection : Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular glutamate levels. Analyze samples using HPLC.

-

Pharmacological Challenge : Reverse-dialyze (i.e., add to the perfusion fluid) a glutamate uptake inhibitor, such as DL-TBOA or dihydrokainate . [27][28]5. Observation : A functional uptake system will normally keep extracellular glutamate low. Blocking it should cause a significant, measurable increase in the concentration of glutamate in the collected dialysate samples. [28]6. Validation with a Channel Blocker : To confirm that the observed increase is due to action potential-dependent synaptic release, co-infuse the sodium channel blocker tetrodotoxin (TTX) . This should reduce the glutamate concentration, demonstrating its neuronal origin. [29]7. Data Analysis : Quantify the percentage change in glutamate concentration from baseline during and after drug application.

Calcium Imaging: Visualizing Cellular Activation

Since many glutamate receptors (especially NMDA receptors and Group I mGluRs) mediate calcium influx or release from internal stores, calcium imaging provides a powerful visual readout of receptor activation across many cells simultaneously. [30][31][32] Protocol: Imaging Kainate-Induced Activity in Cultured Neurons

-

Preparation : Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips.

-

Dye Loading : Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup : Place the coverslip on the stage of a fluorescence microscope equipped for live-cell imaging. Begin recording baseline fluorescence.

-

Agonist Application : Perfuse the culture with a solution containing Kainic Acid (e.g., 10 µM).

-

Observation : Activation of kainate receptors will cause membrane depolarization, opening of voltage-gated calcium channels, and a subsequent sharp increase in intracellular fluorescence, indicating a rise in [Ca2+]. [31]6. Validation with Antagonist : After washout, pre-incubate a separate culture with a selective antagonist like CNQX . Re-application of Kainic Acid should now produce a significantly blunted or absent fluorescence response, confirming the effect is mediated by AMPA/Kainate receptors. [31]7. Data Analysis : Quantify the change in fluorescence intensity (ΔF/F) for individual cells to measure the magnitude and synchrony of the network response.

Chapter 5: Conclusion and Future Horizons

Glutamic acid analogs are more than just reagents; they are the foundational tools upon which much of modern neuroscience has been built. They have allowed us to assign specific functions to receptor subtypes, unravel the mechanisms of synaptic plasticity, and create animal models that recapitulate the pathology of human diseases. [6][20] The future of this field lies in increasing specificity. The development of subunit-selective allosteric modulators, optogenetic tools that allow for light-based control of specific receptors, and analogs designed to target receptor-trafficking machinery will provide even finer control. [24]By combining these increasingly precise chemical tools with advanced imaging, electrophysiological, and in vivo recording techniques, researchers will continue to illuminate the complex roles of the glutamatergic system in health and disease, paving the way for the next generation of therapeutics for neurological and psychiatric disorders.

References

- Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. (n.d.). vertexaisearch.cloud.google.com.

- Modulation of Metabotropic Glutamate Receptors by Orthosteric, Allosteric, and Light-Oper

- New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). MDPI.

- Selective agonists and antagonists for kain

- Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (n.d.). PMC.

- Metabotropic glutamate receptor orthosteric ligands and their binding sites. (n.d.).

- Allosteric Competition and Inhibition in AMPA Receptors. (n.d.). PMC - PubMed Central - NIH.

- Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (n.d.). MDPI.

- Metabotropic glutamate receptor orthosteric ligands and their binding sites. (2022). PubMed.

- mGluR5: exploration of orthosteric and allosteric ligand binding pockets and their applications to drug discovery. (2014). PubMed.

- NMDA receptor. (n.d.). Wikipedia.

- New advances in NMDA receptor pharmacology. (2011). PMC - PubMed Central.

- Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. (2025). PubMed.

- Negative allosteric modulators of AMPA-preferring receptors inhibit [(3)

- Amino acid neurotransmitters in nucleus tractus solitarius: an in vivo microdialysis study. (n.d.). PubMed.

- Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. (n.d.).

- Kain

- Pharmacology of NMDA Receptors. (n.d.). NCBI.

- In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. (n.d.). PMC - PubMed Central.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI.

- What are NMDA receptor agonists and how do they work?. (2024).

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC - PubMed Central.

- In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage. (n.d.). PubMed.

- Kainate Receptors | Glutamate (Ionotropic) Receptors. (n.d.). Tocris Bioscience.

- What are Kainate receptor agonists and how do they work?. (2024).

- A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. (n.d.). PubMed.

- THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. (n.d.). ACNP.

- Glutamate in neurologic diseases. (n.d.). PubMed.

- Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. (n.d.). PubMed Central.

- Is anyone working with electrophysiology data of glutamate transporters?. (2014).

- The role of glutamate in neurotransmission and in neurologic disease. (n.d.). Semantic Scholar.

- The role of glutamate in central nervous system health and disease - A review. (2025).

- Calcium signaling in astrocytes and gliotransmitter release. (n.d.). Frontiers.

- Glutamic Acid: Synthesis, Pathways, Receptors, Uses And Conditions. (2024). PrepLadder.

- Distinct electrophysiological properties of glutamatergic, cholinergic and GABAergic rat septohippocampal neurons: novel implications for hippocampal rhythmicity. (n.d.). PMC - NIH.

Sources

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. prepladder.com [prepladder.com]

- 4. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutamate in neurologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of glutamate in neurotransmission and in neurologic disease. | Semantic Scholar [semanticscholar.org]

- 9. Kainate receptor - Wikipedia [en.wikipedia.org]

- 10. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

- 15. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Negative allosteric modulators of AMPA-preferring receptors inhibit [(3)H]GABA release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]

- 20. Selective agonists and antagonists for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabotropic glutamate receptor orthosteric ligands and their binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mGluR5: exploration of orthosteric and allosteric ligand binding pockets and their applications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulation of Metabotropic Glutamate Receptors by Orthosteric, Allosteric, and Light-Operated Ligands | Semantic Scholar [semanticscholar.org]

- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In-vivo microdialysis study of extracellular glutamate response to temperature variance in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Amino acid neurotransmitters in nucleus tractus solitarius: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]

- 31. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]

Probing the Active Site: A Technical Guide to the Synthesis of Glutamic Acid Derivatives for Enzyme-Substrate Interaction Studies

Abstract

This technical guide provides a comprehensive overview of the synthesis of glutamic acid derivatives, crucial tools for elucidating enzyme-substrate interactions. Glutamic acid, a key excitatory neurotransmitter and metabolic intermediate, is a substrate for a multitude of enzymes, making its derivatives invaluable probes for studying enzyme kinetics, mapping active sites, and developing potent and specific inhibitors. This document delves into the strategic considerations for designing these molecular tools, detailed synthetic methodologies, purification techniques, and analytical characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the practical knowledge to design and synthesize glutamic acid derivatives tailored to their specific research questions.

Introduction: The Central Role of Glutamic Acid and Its Derivatives

Glutamic acid and its charged form, glutamate, are central players in a vast array of biological processes. As the most abundant excitatory neurotransmitter in the mammalian central nervous system, glutamate is integral to learning, memory, and synaptic plasticity.[1] Furthermore, it is a key metabolite in cellular energy production and nitrogen metabolism. Enzymes that recognize and process glutamate are therefore critical for maintaining cellular homeostasis and neuronal function.

The study of these enzymes necessitates molecular tools that can dissect their mechanisms of action. Glutamic acid derivatives, strategically modified at the α-carbon, γ-carboxyl group, or the amino group, serve as powerful probes. These synthetic analogues can act as:

-

Substrate mimics: To study enzyme kinetics and binding affinity.

-

Inhibitors: To block enzyme activity and explore the therapeutic potential of targeting a specific enzyme.[1][2][3][4][5]

-

Molecular probes: Labeled with fluorescent or isotopic tags to visualize enzyme localization and dynamics.

This guide provides a practical framework for the rational design and synthesis of these essential research tools.

Strategic Design of Glutamic Acid Derivatives

The design of a glutamic acid derivative is dictated by the specific research question and the target enzyme. Key considerations include the desired mode of interaction (e.g., competitive inhibition, allosteric modulation) and the structural features of the enzyme's active site.

Targeting the Active Site: Key Modification Points

The glutamic acid scaffold offers three primary points for chemical modification: the α-amino group, the α-carboxyl group, and the γ-carboxyl group.

-

α-Amino Group Modification (N-Acylation): Acylation of the α-amino group can influence the molecule's overall charge and hydrogen bonding potential. This is a common strategy for creating peptide-based inhibitors or for introducing reporter groups.[6][7][8][9][10]

-

γ-Carboxyl Group Modification: The γ-carboxyl group is often involved in key interactions within the active site. Esterification or amidation at this position can probe the spatial constraints and electrostatic environment of the binding pocket. Synthesis of γ-glutamyl peptides is a notable example of this type of modification.[11][12][13][14]

-

α-Carboxyl Group Modification: While less common for maintaining substrate-like properties, modification of the α-carboxyl group can be employed to create specific inhibitors or to attach the derivative to a solid support for affinity chromatography.

Logic of Derivative Design for Enzyme Probing

The following diagram illustrates the logical flow for designing glutamic acid derivatives for enzyme-substrate interaction studies.

Caption: Logical workflow for the design and application of glutamic acid derivatives.

Synthetic Methodologies: A Practical Guide

The synthesis of glutamic acid derivatives requires careful planning, particularly concerning the use of protecting groups to ensure regioselectivity.

Protecting Group Strategies: The Cornerstone of Selectivity

The trifunctional nature of glutamic acid necessitates the use of orthogonal protecting groups to selectively modify one functional group while leaving the others intact.[15][16] The choice of protecting groups is critical and depends on the planned reaction conditions.

| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Key Considerations |

| Boc (tert-Butoxycarbonyl) | α-Amino | Boc-anhydride, base | Trifluoroacetic acid (TFA) | Acid labile, widely used in solid-phase peptide synthesis (SPPS).[16][17] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino | Fmoc-OSu, base | Piperidine in DMF | Base labile, orthogonal to Boc and many side-chain protecting groups.[16] |

| Cbz (Benzyloxycarbonyl) | α-Amino | Benzyl chloroformate, base | H2/Pd, HBr/AcOH | Removed by hydrogenolysis, stable to mild acid and base.[17] |

| tBu (tert-Butyl ester) | Carboxyl (α or γ) | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) | Acid labile, often used for side-chain protection in Fmoc-SPPS.[15] |

| Bzl (Benzyl ester) | Carboxyl (α or γ) | Benzyl alcohol, acid catalyst | H2/Pd | Removed by hydrogenolysis, orthogonal to Boc.[15] |

| Allyl ester | Carboxyl (α or γ) | Allyl alcohol, DCC | Pd(PPh3)4, PhSiH3 | Removed under mild, neutral conditions, providing orthogonality.[18] |

Table 1: Common protecting groups for glutamic acid synthesis.

Core Synthetic Reactions: Building the Derivatives

The construction of glutamic acid derivatives primarily relies on well-established amide and ester bond formation reactions.

The formation of an amide bond between the carboxyl group of glutamic acid and an amine is a cornerstone of derivative synthesis. This is typically achieved by activating the carboxylic acid.[19][20][21][22]

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Common Coupling Reagents:

-

Carbodiimides (DCC, EDC, DIC): These reagents facilitate the formation of a reactive O-acylisourea intermediate.[19][20][23] 1-Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve yields.[23]

-

Onium Salts (HBTU, HATU, PyBOP): These reagents form highly reactive activated esters, leading to efficient coupling with minimal side reactions.[19]

Esterification of the α- or γ-carboxyl group is a valuable strategy for investigating the steric and electronic requirements of the enzyme's active site.

Common Esterification Methods:

-

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst. This method is suitable for simple alcohols but may not be compatible with sensitive functional groups.

-

Mitsunobu Reaction: Allows for the esterification of the carboxyl group with a wide range of alcohols under mild conditions.[18]

-

Alkylation of Carboxylate Salts: Reaction of the carboxylate salt of glutamic acid with an alkyl halide.

Enzymatic Synthesis: A Green and Selective Alternative

Enzymatic methods for synthesizing glutamic acid derivatives are gaining traction due to their high selectivity and mild reaction conditions.[11][24][25]

-

γ-Glutamyltranspeptidases (GGTs): These enzymes catalyze the transfer of the γ-glutamyl moiety from a donor to an acceptor amine, providing a direct route to γ-glutamyl amides and peptides.[11][12][14][26]

-

Proteases and Lipases: Under specific conditions (e.g., low water content), these enzymes can catalyze the formation of amide and ester bonds.[25]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed procedures for the synthesis of representative glutamic acid derivatives.

Synthesis of N-α-Benzoyl-L-glutamic Acid

This protocol describes the acylation of the α-amino group of L-glutamic acid.

Materials:

-

L-Glutamic acid

-

Sodium bicarbonate (NaHCO3)

-

Benzoyl chloride

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve L-glutamic acid in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise while maintaining the temperature and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Acidify the reaction mixture with concentrated HCl to pH 1-2, which will precipitate the product.

-

Filter the solid product and wash with cold water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure N-α-benzoyl-L-glutamic acid.

Synthesis of L-Glutamic Acid γ-Benzyl Ester

This protocol details the selective esterification of the γ-carboxyl group.

Materials:

-

N-α-Cbz-L-glutamic acid

-

Benzyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve N-α-Cbz-L-glutamic acid and benzyl alcohol in anhydrous DCM.

-

Add a catalytic amount of DMAP.

-

Cool the solution to 0 °C and add DCC in one portion.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield N-α-Cbz-L-glutamic acid γ-benzyl ester.

-

Dissolve the protected intermediate in methanol and add 10% Pd/C.

-

Subject the mixture to hydrogenation (H2 balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through Celite and concentrate the filtrate to obtain L-glutamic acid γ-benzyl ester.

Purification and Characterization: Ensuring Purity and Identity

Thorough purification and characterization are essential to ensure that the synthesized derivative is of high purity and that its structure is confirmed.

Purification Techniques

-

Crystallization: Often the most effective method for obtaining highly pure solid derivatives.

-

Column Chromatography: Utilized to separate the desired product from starting materials, reagents, and byproducts. Silica gel is commonly used for non-polar to moderately polar compounds, while reverse-phase chromatography is suitable for more polar derivatives.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical assessment of purity and preparative purification.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized glutamic acid derivatives.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[27][28][29][30][31] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, N-H, O-H). |

| Melting Point | A physical constant that can indicate the purity of a solid compound. |

Table 2: Analytical techniques for characterizing glutamic acid derivatives.

Application in Enzyme-Substrate Interaction Studies

Once synthesized and characterized, these derivatives are employed in a variety of biochemical and biophysical assays to probe enzyme function.

Enzyme Inhibition Assays

The inhibitory potency of a synthesized derivative is typically determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][2][3][4][5][32][33][34][35]

Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Enzyme Activity Assays

For derivatives designed as substrate mimics, their ability to be processed by the enzyme is assessed. The rate of product formation can be monitored using various techniques, such as spectrophotometry, fluorometry, or chromatography.[36][37]

Conclusion

The synthesis of glutamic acid derivatives is a powerful approach for dissecting the intricacies of enzyme-substrate interactions. A thorough understanding of synthetic strategies, particularly protecting group chemistry and coupling reactions, is paramount for the successful creation of these molecular probes. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize tailored glutamic acid derivatives, ultimately advancing our understanding of enzyme function and paving the way for the development of novel therapeutics.

References

-

Rana, S., et al. (2009). Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor. Journal of Medicinal Chemistry, 52(1), 138-147. [Link]

-

Majer, P., et al. (2003). Synthesis and biological evaluation of hydroxamate-Based inhibitors of glutamate carboxypeptidase II. Bioorganic & Medicinal Chemistry Letters, 13(13), 2097-2100. [Link]

-

Tang, H., et al. (2012). Design, Synthesis, and Pharmacological Evaluation of Glutamate Carboxypeptidase II (GCPII) Inhibitors Based on Thioalkylbenzoic Acid Scaffolds. Journal of Medicinal Chemistry, 55(13), 6035-6045. [Link]

-

Massone, M., et al. (2017). Enzymatic synthesis of γ-glutamyl derivatives catalyzed by a new mutant γ-glutamyltransferase with improved transpeptidase activity. AIR Unimi. [Link]

-

Tang, H., et al. (2012). Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds. Journal of Medicinal Chemistry, 55(13), 6035-6045. [Link]

-

Tiffany, M. R., et al. (2003). Synthesis of Urea-Based Inhibitors as Active Site Probes of Glutamate Carboxypeptidase II: Efficacy as Analgesic Agents. Journal of Medicinal Chemistry, 46(22), 4683-4694. [Link]

-

Speranza, G., et al. (2017). Examples of γ-glutamyl derivatives. ResearchGate. [Link]

-

Krumova, E., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLoS ONE, 14(5), e0216494. [Link]

-

Okada, T., et al. (2007). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Applied Microbiology and Biotechnology, 77(1), 1-10. [Link]

-

Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. Pharmacia, 59(1-4), 85-94. [Link]

-

Pu, C. (1998). In search of an effective inhibitor of glutamate racemase. UBC Library Open Collections. [Link]

-

Li, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules, 28(10), 4075. [Link]

-

Cistelecan, L. C., et al. (2010). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Chemia, 55(4), 131-138. [Link]

-

Al-Gharabli, S. I., et al. (2014). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3422-3426. [Link]

-

Al-Taher, Q. M., et al. (2022). NMR spectrums of glutamic acid-based ethylene diamine (Glu-ED). a¹H-NMR... ResearchGate. [Link]

-

Receveur, J. M., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(2), 127-132. [Link]

-

Soga, T., et al. (2020). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 21(23), 9041. [Link]

-

Kadokawa, J., et al. (2022). Synthesis of Hydrophobic Poly(γ-Glutamic Acid) Derivatives by Enzymatic Grafting of Partially 2-Deoxygenated Amyloses. Polymers, 15(1), 164. [Link]

-

Fisher, S. L. (2009). Glutamate racemase as a target for drug discovery. Journal of Antimicrobial Chemotherapy, 64(3), 459-465. [Link]

-

Quaedflieg, P. J. L. M., et al. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers in Catalysis, 3. [Link]

-

May, M., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Journal of Molecular Biology, 374(5), 1381-1393. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

-

Morris, C. J., & Thompson, J. F. (1971). Formation of N-acetylglutamate by extracts of higher plants. Plant Physiology, 48(4), 438-441. [Link]

-

Wikipedia. (n.d.). N-Acetylglutamic acid. Wikipedia. [Link]

- Reddy, G. S., et al. (2005). Process for synthesizing l-y-methylene glutamic acid and analogs.

-

Smith, M. E., & Wimperis, S. (2000). Solid-State 17O NMR of Amino Acids. Biochemistry, 39(42), 12933-12940. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Brautaset, T., et al. (2010). Functional Characterization of Key Enzymes involved in l-Glutamate Synthesis and Degradation in the Thermotolerant and Methylotrophic Bacterium Bacillus methanolicus. Applied and Environmental Microbiology, 76(13), 4376-4386. [Link]

-

Gefflaut, T., et al. (2007). Preparation of Glutamate Analogues by Enzymatic Transamination. European Journal of Organic Chemistry, 2007(23), 3821-3828. [Link]

-

Pal, T., et al. (2019). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. ResearchGate. [Link]

-

Mori, H., et al. (2018). Design, synthesis, and evaluation of novel inhibitors for wild-type human serine racemase. Bioorganic & Medicinal Chemistry Letters, 28(3), 355-359. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Arora, N., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Organic & Biomolecular Chemistry, 19(31), 6825-6830. [Link]

-

Morris, C. J., & Thompson, J. F. (1971). Formation of N-Acetylglutamate by Extracts of Higher Plants. Plant Physiology, 48(4), 438-441. [Link]

- CN104193640A - A kind of preparation method of N-acetyl-L-glutamic acid.

-

Cîrcu, V., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4153. [Link]

-

Ruzheinikov, S. N., et al. (2007). Structural basis for glutamate racemase inhibition. Journal of Molecular Biology, 372(3), 735-745. [Link]

-

Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]

-

Vankayalapati, H., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(30), 3849-3852. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). HMDB. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of hydroxamate-Based inhibitors of glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of N-acetylglutamate by extracts of higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 9. Formation of N-Acetylglutamate by Extracts of Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104193640A - A kind of preparation method of N-acetyl-L-glutamic acid - Google Patents [patents.google.com]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 17. peptide.com [peptide.com]

- 18. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. hepatochem.com [hepatochem.com]

- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bachem.com [bachem.com]

- 23. peptide.com [peptide.com]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 26. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. revroum.lew.ro [revroum.lew.ro]

- 28. researchgate.net [researchgate.net]

- 29. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 30. researchgate.net [researchgate.net]

- 31. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148) [hmdb.ca]

- 32. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Design, synthesis, and evaluation of novel inhibitors for wild-type human serine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Structural basis for glutamate racemase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. journals.asm.org [journals.asm.org]

- 37. cellbiolabs.com [cellbiolabs.com]

The Strategic Utility of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate Hydrochloride in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Chiral Building Block

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of synthesis. Chiral building blocks, possessing one or more stereocenters, serve as foundational scaffolds for the construction of complex, stereochemically defined molecules.[1][2] (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, a derivative of L-glutamic acid, has emerged as a particularly valuable and versatile chiral building block. Its utility stems from the presence of a defined stereocenter at the α-carbon and, crucially, the orthogonal protection of its three functional groups: the α-amino group (as a hydrochloride salt), the α-carboxylic acid (as a tert-butyl ester), and the γ-carboxylic acid (as a benzyl ester).[3] This strategic arrangement of protecting groups allows for selective deprotection and subsequent modification, providing a powerful tool for the asymmetric synthesis of peptides, peptidomimetics, and a variety of heterocyclic compounds.[4][5][6]

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key properties of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 105590-97-4 | [7] |

| Molecular Formula | C16H24ClNO4 | [7][8] |

| Molecular Weight | 329.82 g/mol | [7] |

| Appearance | White to off-white solid | [9][10] |

| Purity | Typically ≥95-97% | [11] |

| Storage | Room temperature, sealed from moisture | [9] |

| Solubility | Soluble in DMSO | [9][10] |

| InChI Key | TWBZXIOAVCJDKR-ZOWNYOTGSA-N | [8] |

The Power of Orthogonal Protection: A Strategic Overview

The cornerstone of this building block's utility lies in the principle of orthogonal protection.[5][12] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the sequential and selective unmasking of reactive sites.[6][12] In the case of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, we have three such groups:

-

α-Amino Group (as Hydrochloride): The primary amine is protonated, rendering it unreactive towards many reagents. It can be readily deprotected by treatment with a mild base to liberate the free amine for subsequent reactions, such as amide bond formation.

-

α-Carboxylic Acid (tert-Butyl Ester): The tert-butyl ester is stable to a wide range of reaction conditions, including those used for peptide coupling and catalytic hydrogenation.[6] It is selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or zinc bromide.[13][14]

-

γ-Carboxylic Acid (Benzyl Ester): The benzyl ester offers robust protection and is stable to the basic conditions used to deprotect the α-amino group and the acidic conditions for tert-butyl ester removal (with careful selection of reagents).[6][15] It is most commonly removed by catalytic hydrogenation.[15][16]

This orthogonality allows for a high degree of control over the synthetic route, enabling the researcher to dictate the order of bond formation with precision.

Figure 1: Selective deprotection strategies for (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

Application in Synthesis: A Protocol for Amide Bond Formation

A primary application of this chiral building block is in the synthesis of peptides and peptidomimetics, where the free amine is coupled with a carboxylic acid.[17][18] The following protocol outlines a general procedure for the formation of an amide bond at the α-amino position.

Experimental Protocol: Amide Coupling

Objective: To couple (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate with a generic carboxylic acid (R-COOH).

Materials:

-

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

-

Carboxylic acid (R-COOH)

-

N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent

-

Hydroxybenzotriazole (HOBt) or similar additive

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Deprotection of the Amine:

-

Dissolve (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) dropwise at 0 °C and stir for 15-30 minutes to neutralize the hydrochloride salt and liberate the free amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the carboxylic acid (R-COOH) (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add DIC (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the active ester.

-

-

Coupling Reaction:

-

Add the solution containing the free amine to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

-

Figure 2: A generalized workflow for amide bond formation.

Analytical Characterization

Confirmation of the structure and purity of the starting material and the resulting products is crucial. A combination of analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks for the tert-butyl group (~1.5 ppm, singlet, 9H), the benzyl group (~7.3 ppm, multiplet, 5H and ~5.1 ppm, singlet, 2H), and the chiral proton at the α-carbon. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the esters, the aromatic carbons of the benzyl group, and the aliphatic carbons of the glutamic acid backbone. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine hydrochloride, C=O stretches of the esters, and aromatic C-H stretches. |

| Chiral HPLC | A single peak to confirm the enantiomeric purity of the starting material. |

Conclusion: A Versatile Tool for Asymmetric Synthesis

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride stands out as a highly valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the orthogonal nature of its protecting groups provide chemists with a high degree of control and flexibility in designing synthetic strategies. This guide has provided a comprehensive overview of its properties, the strategic advantages of its protecting group scheme, a practical protocol for its application in amide bond formation, and methods for its characterization. For researchers in drug discovery and development, a thorough understanding and proficient application of such chiral building blocks are essential for the efficient and successful synthesis of novel therapeutic agents.

References

-

Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. 12

-

Wu, Y. et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.

-

Fang, G. et al. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences.

-

Benchchem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. 15

-

Albericio, F. et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

-

Marcantoni, E. et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry.

-

Śmidrkal, J. (2022). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley.

-

Coleman, R. S. & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

-

Kaul, R. et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. University of Queensland eSpace.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Ester Deprotection.

-

BOC Sciences. Precision Chiral Building Block Synthesis.

-

Hughes, D. L. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Organic Process Research & Development.

-

Organic Chemistry Portal. Benzyl Protection.

-

Sigma-Aldrich. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

-

Enamine. Chiral Building Blocks Selection.

-

Ghorai, P. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis.

-

Organic Chemistry Portal. Benzyl Ethers.

-

Voynikov, Y. et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. Pharmacia.

-

ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.

-

MedChemExpress. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

-

Liu, G. et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.

-

ChemScene. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

-

Google Patents. Glutamic acid derivatives and process of producing same.

-

CookeChem. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, 95%.

-

Vulcanchem. (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

-

MedChemExpress (Korean). (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

-

Larsson, U. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

-

LibreTexts Chemistry. 21.7: Chemistry of Amides.

-

Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.

-

InvivoChem. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

-

PubChem. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride.

-

PubChem. (S)-1-Benzyl 5-tert-butyl 2-(((benzyloxy)carbonyl)amino)pentanedioate.

-

BLDpharm. (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (90159-60-7) for sale [vulcanchem.com]

- 4. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chemscene.com [chemscene.com]

- 8. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride | C16H24ClNO4 | CID 56777356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride | Amino Acid Derivatives | 105590-97-4 | Invivochem [invivochem.com]

- 11. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride , 95% , 105590-97-4 - CookeChem [cookechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Exploratory Synthesis of Bioactive Peptides: A Technical Guide to Utilizing H-Glu(OBzl)-OtBu.HCl

Executive Summary

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and materials science, providing access to molecules with high specificity and potent biological activity.[1] Glutamic acid residues are pivotal in many of these peptides, contributing to their structure and function through their carboxylic acid side chains. This guide provides an in-depth technical overview of the strategic use of H-Glu(OBzl)-OtBu.HCl, a differentially protected glutamic acid derivative, in the exploratory synthesis of complex and bioactive peptides. We will delve into the core principles of orthogonal protection, provide field-tested protocols for solid-phase peptide synthesis (SPPS), and explain the causality behind key experimental choices, empowering researchers to leverage this versatile building block for advanced peptide design and synthesis.

The Strategic Imperative: Orthogonal Protection in Peptide Synthesis

In the intricate process of assembling a peptide, the reactive functional groups of the amino acid building blocks must be managed precisely to prevent unwanted side reactions.[2][] This is achieved through the use of protecting groups (PGs). The most robust synthetic strategies are built upon the principle of orthogonality , where different classes of protecting groups can be removed under specific, non-interfering chemical conditions.[2][4] This allows for the selective deprotection of one group while others remain intact, a critical capability for complex syntheses involving side-chain modifications, cyclization, or the synthesis of branched peptides.[5][6]

The two most prevalent orthogonal schemes in modern solid-phase peptide synthesis (SPPS) are:

-

Boc/Bzl Strategy : Utilizes acid-labile Boc (tert-butyloxycarbonyl) for temporary Nα-amino protection and stronger acids (like HF) for final cleavage and removal of benzyl (Bzl)-based side-chain protecting groups.[7]

-

Fmoc/tBu Strategy : Employs the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for Nα-amino protection and a mild acid (like TFA) for final cleavage and removal of tert-butyl (tBu)-based side-chain protecting groups.[2]

H-Glu(OBzl)-OtBu.HCl is a uniquely powerful reagent because it elegantly bridges these chemical worlds, offering a third dimension of control within a single amino acid residue.

The Star Player: H-Glu(OBzl)-OtBu.HCl

L-Glutamic acid α-benzyl ester γ-tert-butyl ester hydrochloride, or H-Glu(OBzl)-OtBu.HCl, is a glutamic acid derivative where the two carboxylic acid groups are masked with distinct, orthogonally removable protecting groups.[8][9]

-

γ-Carboxyl (Side-Chain) : Protected as a tert-butyl (OtBu) ester . This group is labile to mild acids, such as Trifluoroacetic Acid (TFA), making it perfectly compatible with the standard final cleavage step in Fmoc-based SPPS.[]

-

α-Carboxyl : Protected as a benzyl (OBzl) ester . This group is stable to the mild acid conditions used to remove the OtBu group and the basic conditions used to remove Fmoc groups. It is typically cleaved via catalytic hydrogenation (e.g., H₂/Pd) or strong acids.[][10]

This differential protection is not merely a matter of convenience; it is a strategic tool. It allows the researcher to, for example, assemble a full peptide chain, then selectively deprotect the α-carboxyl group for C-terminal elongation in a fragment condensation strategy, all while the side-chain functionalities remain protected.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Causality of Reagent Selection

The success of SPPS hinges on the judicious selection of reagents.

Table 1: Comparison of Common Coupling Reagents

| Reagent | Acronym | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient, forms less hazardous byproducts than its predecessor (BOP). [11][12] | Phosphonium-based, can be more expensive. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used, high coupling efficiency, forms stable active esters. [13][12] | Can cause guanidinylation of the free N-terminus if pre-activation is prolonged. |